molecular formula C13H7F4NO2 B8156191 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B8156191
M. Wt: 285.19 g/mol
InChI Key: KZMXVIGUDZOCGX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a fluorine atom at the 5-position of the pyridine ring and a 3-(trifluoromethyl)phenyl substituent at the 2-position.

Properties

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-5-10(12(19)20)11(18-6-9)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMXVIGUDZOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents like fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as vapor-phase chlorination/fluorination with transition metal-based catalysts like iron fluoride are also employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Biological Activity and Pharmacology
The compound exhibits significant biological activities, particularly as a potential modulator of receptor interactions. Fluorinated compounds are known for their altered binding affinities and selectivities for biological targets compared to non-fluorinated counterparts. Research indicates that 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid may act as an antagonist for certain receptors involved in neurological pathways, which could lead to therapeutic applications in treating pain and inflammation.

Receptor Interaction Studies
Preliminary studies have shown that this compound interacts with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering pharmacodynamics. Further investigations are needed to elucidate its full interaction profile and therapeutic potential.

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound can be achieved through various methods that leverage the reactivity of the trifluoromethyl group and the carboxylic acid functional group. These methods are designed to yield the compound efficiently while maintaining high purity levels.

Chemical Characteristics
The molecular formula of this compound is C₉H₆F₄N₁O₂. The presence of both hydrophilic and lipophilic properties allows it to interact favorably with biological systems, making it a valuable candidate for pharmacological studies.

Potential Therapeutic Applications

Neurological Disorders
Given its interaction with nAChRs, this compound may have potential applications in treating neurological disorders. Its ability to modulate receptor activity suggests it could play a role in developing drugs for conditions such as Alzheimer's disease or other cognitive impairments .

Immunomodulation
Research has indicated that compounds similar to this compound can enhance innate immune responses. This property could be harnessed for developing immunomodulatory agents aimed at combating infectious diseases or inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .

Comparison with Similar Compounds

6-(Trifluoromethyl)nicotinic Acid

  • Substituents : Trifluoromethyl group at the 6-position of nicotinic acid.
  • Similarity Score : 0.85 (highest among analogs) .
  • Key Differences : Lacks the 5-fluoro and 2-aryl substituents, reducing steric hindrance and electronic effects compared to the target compound.

5-Fluoro-2-hydroxynicotinic Acid

  • Substituents : Hydroxyl group at the 2-position and fluorine at the 5-position.
  • CAS : 884494-83-1.
  • Similarity Score : 0.79 .

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid

  • Substituents : 2-fluorophenyl at the 5-position and hydroxyl at the 2-position.
  • CAS : 1267011-08-4.
  • Molecular Formula: C₁₂H₈FNO₃.
  • Key Differences : Fluorine on the phenyl ring and hydroxyl substitution create distinct electronic and solubility profiles compared to the target compound .

Trifluoromethylphenyl Analogs

5-[4-(Trifluoromethyl)phenyl]nicotinic Acid

  • Substituents : Trifluoromethylphenyl group at the 4-position of the phenyl ring.
  • CAS: Not explicitly stated (synonyms: 5-(4-Trifluoromethylphenyl)nicotinic acid).
  • Key Differences : Para-substitution of the trifluoromethyl group may influence binding affinity in biological systems compared to the meta-substitution in the target compound .

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic Acid

  • Substituents: Chlorine at the 5-position and phenoxy group with trifluoromethyl at the 3-position.
  • CAS : 1338494-58-8.
  • Molecular Formula: C₁₃H₇ClF₃NO₃.
  • Key Differences: Chlorine substitution and phenoxy linkage alter electronic properties and metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula CAS Number Similarity Score Key Properties
5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid 5-F, 2-(3-CF₃-C₆H₄) ~C₁₃H₇F₄NO₂ N/A Reference High lipophilicity, electron-deficient core
6-(Trifluoromethyl)nicotinic acid 6-CF₃ C₇H₄F₃NO₂ 944904-45-4 0.85 Moderate solubility, mp ~200°C*
5-Fluoro-2-hydroxynicotinic acid 5-F, 2-OH C₆H₄FNO₃ 884494-83-1 0.79 Polar, hydrogen-bond donor
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 5-(2-F-C₆H₄), 2-OH C₁₂H₈FNO₃ 1267011-08-4 N/A mp ~260°C (decomposes)**
5-[4-(Trifluoromethyl)phenyl]nicotinic acid 4-CF₃-C₆H₄ C₁₃H₈F₃NO₂ N/A N/A High thermal stability

Inferred from analog data ; *Based on structural analogs in .

Research Findings and Implications

  • Structural Similarity vs. Bioactivity : The highest similarity score (0.85) for 6-(trifluoromethyl)nicotinic acid suggests shared electronic properties, but the absence of the 5-fluoro and aryl groups may limit its utility in target-specific applications .
  • Functional Group Trade-offs: Hydroxyl or methoxy groups (e.g., 5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid, CAS 1261907-11-2) enhance solubility but reduce metabolic stability compared to non-polar substituents .

Biological Activity

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H8F4N2O2C_{13}H_{8}F_{4}N_{2}O_{2}, with a molecular weight of approximately 320.21 g/mol. The compound features a fluorine atom at the 5-position of the nicotinic acid moiety and a trifluoromethyl group on the phenyl ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's.
  • Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotine suggests it may modulate nAChRs, impacting neurotransmission and cognitive functions.

In Vitro Studies

Several studies have documented the biological effects of this compound:

  • AChE Inhibition : Research indicates that this compound exhibits competitive inhibition against AChE with an IC50 value in the micromolar range. This suggests its potential utility in enhancing cholinergic transmission in neurodegenerative conditions.
  • Neuroprotective Effects : In cellular models, the compound demonstrated neuroprotective properties by reducing oxidative stress and preventing apoptosis in neuronal cells exposed to neurotoxic agents .
  • Anti-inflammatory Activity : The compound has also been assessed for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in activated microglial cells .

Case Studies

A notable case study involved the evaluation of this compound's effects in a mouse model of Alzheimer's disease. Mice treated with this compound exhibited improved memory performance in behavioral tests compared to control groups. Additionally, histological analysis revealed a decrease in amyloid-beta plaque accumulation, indicating a potential mechanism for its neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameAChE Inhibition IC50 (µM)Neuroprotective EffectNotes
This compound~10YesExhibits both AChE inhibition and neuroprotection
Nicotine~0.1LimitedPrimarily stimulates nAChRs; less effective as an AChE inhibitor
Rivastigmine~0.05YesStrong AChE inhibitor; used clinically for Alzheimer's

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